N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide
Description
N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an oxane ring, an oxazepane ring, and a carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O5/c1-12-10-17(5-3-6-21-12)15(18)16-13-4-7-20-11-14(13)22-9-8-19-2/h12-14H,3-11H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSGSRRWHIHZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCO1)C(=O)NC2CCOCC2OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide typically involves multiple steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Methoxyethoxy Group: This step involves the etherification of the oxane ring with 2-methoxyethanol, using a strong acid catalyst such as sulfuric acid.
Synthesis of the Oxazepane Ring: The oxazepane ring is formed by reacting an appropriate amine with a dihaloalkane under basic conditions, followed by cyclization.
Formation of the Carboxamide Group: The final step involves the reaction of the oxazepane derivative with an acyl chloride or anhydride to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxane and oxazepane rings can undergo nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted oxane or oxazepane derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or chemical resistance. Its versatility in chemical reactions also makes it useful in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in hydrophobic interactions, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-methoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide
- N-[3-(2-ethoxyethoxy)oxan-4-yl]-2-methyl-1,4-oxazepane-4-carboxamide
- N-[3-(2-methoxyethoxy)oxan-4-yl]-2-ethyl-1,4-oxazepane-4-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
